N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a bicyclic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. The molecule is substituted at position 3 with a prop-2-en-1-yl (allyl) group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3,4-dimethoxyphenyl group. The allyl group introduces steric and electronic effects, while the 3,4-dimethoxyphenyl substituent may facilitate hydrogen bonding or π-π interactions, critical for pharmacological activity .
Properties
Molecular Formula |
C23H25N3O4S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-11-26-22(28)20-15-7-5-6-8-18(15)32-21(20)25-23(26)31-13-19(27)24-14-9-10-16(29-2)17(12-14)30-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27) |
InChI Key |
QTFIHUNVUKQRQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine moiety fused with a benzothieno structure, which is significant for its biological activity. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit various biological activities through interactions with specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to anti-cancer effects and is particularly relevant in the treatment of tumors .
- Kinase Inhibition : Some derivatives target kinases involved in signaling pathways that regulate cell growth and survival. For example, the inhibition of tyrosine kinases can lead to reduced tumor growth .
Antitumor Activity
A case study involving similar pyridopyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines. The study reported IC50 values indicating effective concentrations required to inhibit 50% of cell viability:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Melanoma |
| Compound B | 3.5 | Urothelial Cancer |
| Compound C | 4.0 | Head and Neck Cancer |
These findings suggest that the compound could be a candidate for further development in oncology .
Antimicrobial Activity
In addition to antitumor properties, some studies have explored the antimicrobial potential of related compounds against Mycobacterium tuberculosis. In vitro assays showed promising results with IC50 values ranging from 1.35 to 2.18 µM for selected derivatives .
Synthesis and Derivatives
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps including condensation reactions and cyclization processes. The synthetic routes often yield various derivatives that can be screened for enhanced biological activity.
Synthetic Route Overview
- Starting Materials : Utilize commercially available precursors such as 3,4-dimethoxyphenol and appropriate benzothieno derivatives.
- Reactions : Employ methods like nucleophilic substitutions and cyclization under controlled conditions to form the desired pyrimidine structure.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The target compound belongs to a broader class of benzothieno-pyrimidine derivatives with sulfanyl acetamide linkages. Key structural variations among analogs include substitutions on the pyrimidine ring and the acetamide-attached aryl group. These modifications influence physicochemical properties, synthetic accessibility, and bioactivity. Below is a detailed comparison:
Substituent Analysis on the Pyrimidine Ring
- Enhances electron density via conjugation, possibly affecting binding pocket interactions .
- 4-Ethoxyphenyl (): Provides a larger hydrophobic substituent. Ethoxy’s electron-donating nature may alter electronic distribution compared to allyl, impacting target engagement .
- Ethyl group (): A smaller alkyl group, reducing steric hindrance but limiting π-system interactions. May improve metabolic stability compared to allyl .
- 4-Methoxyphenyl (): Similar to ethoxy but with reduced hydrophobicity.
Acetamide-Attached Aryl Group Variations
- 3,4-Dimethoxyphenyl (target compound): Two methoxy groups enhance solubility via polarity and enable dual hydrogen-bonding or cation-π interactions .
- 4-Methylphenyl (): A hydrophobic substituent favoring lipophilic interactions but lacking hydrogen-bonding capacity .
- 2,6-Dimethylphenyl (): Symmetric substitution reduces electronic asymmetry, possibly altering binding kinetics .
Structural and Functional Comparison Table
Analytical and Structural Characterization
- Crystallography: SHELX software () is widely used for refining crystal structures of similar compounds. The allyl group’s conformation in the target compound may require high-resolution data for accurate modeling .
- Mass Spectrometry: Molecular networking () aids in dereplication. The target compound’s MS/MS profile would differ from analogs due to unique fragmentation of the 3,4-dimethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
